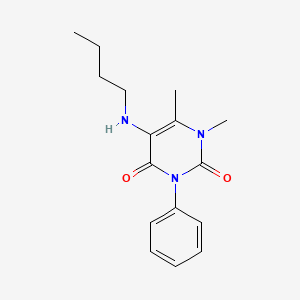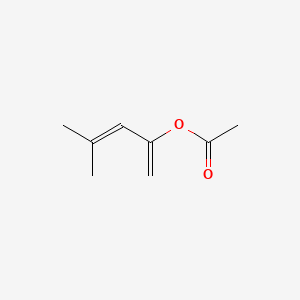
1,3-Pentadien-2-ol, 4-methyl-, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Pentadien-2-ol, 4-methyl-, acetate is an organic compound with the molecular formula C8H12O2 It is a derivative of pentadiene, featuring an acetate group attached to the 2-position of the 4-methyl-1,3-pentadien-2-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Pentadien-2-ol, 4-methyl-, acetate typically involves the esterification of 4-methyl-1,3-pentadien-2-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Pentadien-2-ol, 4-methyl-, acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetate ester back to the alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methyl-1,3-pentadien-2-al or 4-methyl-1,3-pentadien-2-oic acid.
Reduction: Formation of 4-methyl-1,3-pentadien-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Pentadien-2-ol, 4-methyl-, acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Pentadien-2-ol, 4-methyl-, acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release the active alcohol, which then participates in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Penten-1-ol, 3-methyl-, acetate: Similar structure but with a different position of the double bond.
1,4-Pentadiene, 3-methyl-: Lacks the acetate group, making it less reactive in certain chemical reactions.
1-Penten-3-ol, 3-methyl-: Similar alcohol structure but without the acetate ester.
Uniqueness
1,3-Pentadien-2-ol, 4-methyl-, acetate is unique due to its combination of a conjugated diene system and an acetate ester, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its utility in synthesis and research make it a valuable compound.
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
4-methylpenta-1,3-dien-2-yl acetate |
InChI |
InChI=1S/C8H12O2/c1-6(2)5-7(3)10-8(4)9/h5H,3H2,1-2,4H3 |
InChI Key |
IDKVMQZOEUQHJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=C)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


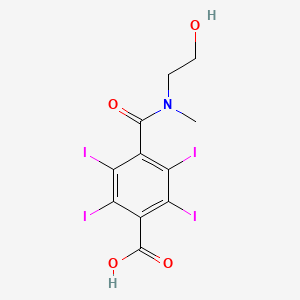


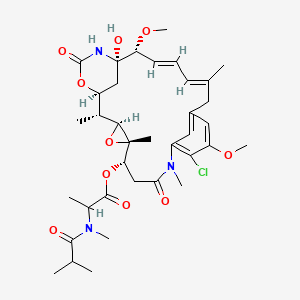
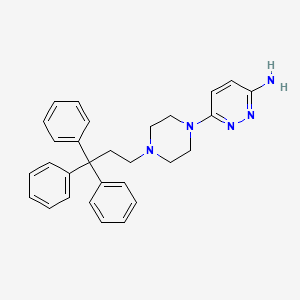
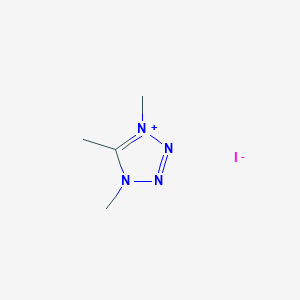
![1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid](/img/structure/B14683334.png)
![3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683339.png)
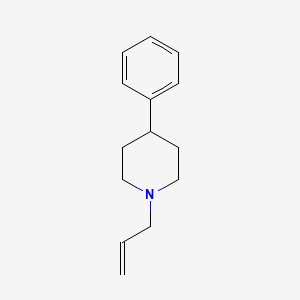

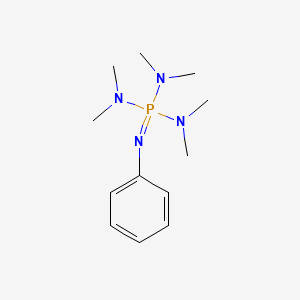
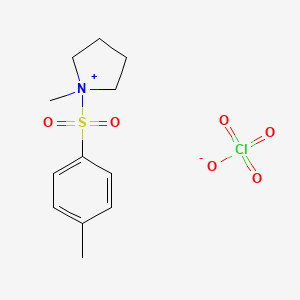
![8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14683367.png)
